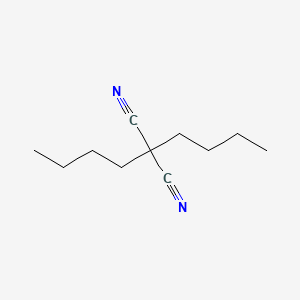

5,5-Dicyanononane

Description

5,5-Dicyanononane is a branched alkane derivative featuring two cyano (-CN) groups at the 5th carbon position of a nine-carbon chain. These substituents likely influence solubility, polarity, and molecular stability, making it a candidate for applications in organic synthesis or materials science. The compound’s linear hydrocarbon backbone combined with polar cyano groups may also confer amphiphilic behavior, enabling interactions with both hydrophobic and hydrophilic environments.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,2-dibutylpropanedinitrile |

InChI |

InChI=1S/C11H18N2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

IRALALYUIOLJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 5,5-Dimethylhydantoin (CAS: 77-71-4)

- Structure : Cyclic ureide with two methyl groups at the 5th position.

- Key Properties :

- High thermal stability due to the rigid hydantoin ring.

- LogP ~0.3 (moderate hydrophilicity).

- Used as a disinfectant and stabilizer in cosmetics.

- Comparison: Unlike 5,5-Dicyanononane’s linear alkane backbone, 5,5-Dimethylhydantoin’s cyclic structure restricts conformational flexibility.

(b) 5,5-Diphenylhydantoin Sodium (CAS: 630-93-3)

- Structure : Hydantoin derivative with phenyl groups at the 5th position and a sodium counterion.

- Key Properties :

- LogP ~2.1 (lipophilic) due to aromatic rings.

- Anticonvulsant activity, used in epilepsy treatment.

- Comparison: The phenyl groups in this compound confer greater lipophilicity than Dicyanononane’s cyano groups, which may limit Dicyanononane’s ability to cross lipid membranes. However, both compounds exhibit substituent-driven bioactivity modulation.

(c) 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine (CAS: 142946-80-3)

- Structure : Bipyridine with trifluoromethyl groups at the 5,5′ positions.

- Key Properties :

- High electron-withdrawing capacity from -CF₃ groups.

- Used in coordination chemistry and catalysis.

- Comparison: Similar to Dicyanononane’s cyano groups, the -CF₃ substituents in this compound enhance electronic effects but within an aromatic framework. Dicyanononane’s aliphatic chain may offer greater conformational flexibility for industrial applications.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Hypothetical data inferred from structural analogs; †Estimated using fragment-based methods.

- Solubility: The cyano groups in Dicyanononane may enhance water solubility compared to methyl or phenyl substituents but reduce it relative to ionic hydantoin derivatives.

- Fluorescence & Stability: Spinorphin derivatives with hydantoin groups exhibit fluorescence linked to aromatic residues (e.g., tyrosine) . Dicyanononane’s lack of aromaticity would preclude similar spectral behavior but could improve UV stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.